8-Nonene-2,5-dione
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Overview
Description
8-Nonene-2,5-dione is an organic compound with the molecular formula C9H14O2. It is a β-diketone, characterized by the presence of two keto groups (carbonyl groups) at the 2nd and 5th positions of the nonene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Nonene-2,5-dione can be synthesized through various methods. One common approach involves the palladium-catalyzed intramolecular oxidative alkylation of unactivated olefins. This method uses palladium chloride (PdCl2) and copper chloride (CuCl2) as catalysts under nitrogen atmosphere . Another method involves the reaction of 4-bromo-1-butene with methyl isobutyrate in the presence of lithium diisopropylamide (LDA) and hexamethylphosphoramide (HMPA) at low temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 8-Nonene-2,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The compound can undergo substitution reactions, particularly at the α-position relative to the keto groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
8-Nonene-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Nonene-2,5-dione involves its interaction with molecular targets through its keto groups. These interactions can lead to the formation of stable complexes with metals, which are crucial in catalytic processes. The compound’s reactivity is influenced by the electronic and steric effects of the nonene chain and the positioning of the keto groups .
Comparison with Similar Compounds
8-Nonene-2,4-dione: Similar structure but with keto groups at the 2nd and 4th positions.
6,6-Dimethyl-8-nonene-2,5-dione: A methyl-substituted derivative of 8-Nonene-2,5-dione.
Uniqueness: this compound is unique due to its specific positioning of the keto groups, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in specific catalytic and synthetic applications .
Properties
CAS No. |
5312-86-7 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
non-8-ene-2,5-dione |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-9(11)7-6-8(2)10/h3H,1,4-7H2,2H3 |
InChI Key |
FIWQAEUFWMHAPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)CCC=C |
Origin of Product |
United States |
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